USP1/UAF1 Biochemical Inhibition
TNG348 inhibits the USP1/UAF1 deubiquitinase complex with an IC50 of 98.5 nM using Ub-Rhod-110 as a substrate [1]. This is comparable to the potency of the tool compound ML323 (IC50 76 nM [2]) and the clinical candidate KSQ-4279 (reported IC50 < 100 nM [3]), but significantly more potent than early inhibitors like C527 (IC50 880 nM [4]) and SJB2-043 (IC50 544 nM ).
| Evidence Dimension | Biochemical inhibition of USP1/UAF1 complex |
|---|---|
| Target Compound Data | IC50 = 98.5 nM |
| Comparator Or Baseline | ML323 (IC50 = 76 nM); KSQ-4279 (IC50 < 100 nM); C527 (IC50 = 880 nM); SJB2-043 (IC50 = 544 nM); USP1-IN-8 (IC50 ≤ 50 nM) |
| Quantified Difference | TNG348 is 8.9-fold more potent than C527 and 5.5-fold more potent than SJB2-043; potency is comparable to ML323 and KSQ-4279; USP1-IN-8 is up to 2-fold more potent than TNG348 |
| Conditions | Ubiquitin-rhodamine 110 (Ub-Rhod-110) substrate assay; recombinant USP1-UAF1 complex |
Why This Matters
TNG348 provides nanomolar potency suitable for cellular and in vivo studies, with significantly greater potency than early-generation tool compounds like C527 and SJB2-043, enabling robust target engagement at lower concentrations.
- [1] Simoneau, A. et al. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency. Mol. Cancer Ther. 2025, 24 (5), 678–691. (IC50 = 98.5 nM) View Source
- [2] Dexheimer, T. S. et al. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. In Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2014. (IC50 = 76 nM) View Source
- [3] Pulido, D. et al. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. J. Med. Chem. 2024, 67 (17), 15557–15568. View Source
- [4] Dexheimer, T. S. et al. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. In Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2014. Table 4. (C527 IC50 = 0.88 µM) View Source
